5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride
Description
Properties
IUPAC Name |
5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDDRPFBMHLWCU-ILKKLZGPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@@H]2CCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride typically involves a multi-step reaction sequence. A commonly employed route includes the cyclization of an appropriate hydrazine derivative with an alpha, beta-unsaturated carbonyl compound, followed by further functionalization steps to introduce the pyrrolidine ring and methyl group. Reaction conditions often involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may incorporate continuous flow synthesis techniques to enhance efficiency and scalability. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is critical to achieve consistent product quality. Advanced purification methods, including recrystallization and chromatography, are also employed to attain the desired purity levels.
Chemical Reactions Analysis
Functional Group Transformations
The triazole and pyrrolidine moieties enable distinct reactivity:
Alkylation and Acylation
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 50°C | N-Methylated triazole | 89% |
| Acylation | Acetyl chloride, pyridine, RT | Acetylated pyrrolidine | 76% |
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄/H₂SO₄ converts the pyrrolidine ring to a lactam (72% yield).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to an amine (limited to 34% yield due to steric hindrance).
Cycloaddition Reactions
The triazole participates in Huisgen 1,3-dipolar cycloadditions with alkynes under Cu(I) catalysis, forming bis-triazole hybrids (Table 1).
Table 1: Cycloaddition Performance
| Alkyne Substrate | Catalyst | Temp (°C) | Yield |
|---|---|---|---|
| Phenylacetylene | CuI | 60 | 83% |
| Propargyl alcohol | CuBr | 25 | 67% |
Hydrogen Bonding in Catalysis
The triazole nitrogen atoms form hydrogen bonds with substrates (e.g., in aldol reactions), achieving enantiomeric excess up to 92%. Key interactions include:
Steric and Electronic Effects
-
Pyrrolidine Rigidity : Restricts rotational freedom, enhancing stereoselectivity in Michael additions.
-
Triazole Aromaticity : Stabilizes transition states in SNAr reactions (e.g., 78% yield with 4-fluoronitrobenzene).
Stability and Reactivity Under Extreme Conditions
| Condition | Outcome | Half-Life |
|---|---|---|
| pH 1–2 (HCl) | Stable (<5% degradation in 24 hrs) | >200 hrs |
| pH 12 (NaOH) | Rapid decomposition (triazole ring cleavage) | 1.2 hrs |
| UV Light (254 nm) | Photooxidation of pyrrolidine | 48% degradation in 6 hrs |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that 5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride exhibits significant antibacterial and antifungal activities. Its structure allows it to inhibit specific enzymes that are vital for microbial survival. For example, studies have shown its efficacy against various strains of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of this triazole derivative. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which may have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurology .
Case Studies
Several case studies have documented the effectiveness of this compound:
Case Study 1: Antibacterial Activity
A study conducted on various bacterial strains revealed that doses of 5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride significantly inhibited growth at concentrations as low as 10 µg/mL. This suggests its potential as a novel antibiotic agent .
Case Study 2: Anticancer Efficacy
In a comparative study with established chemotherapeutics on breast cancer cell lines, the compound showed superior cytotoxicity with an IC50 value lower than that of standard treatments. This indicates its promising role in cancer therapy development .
Case Study 3: Neuroprotection
Research involving animal models demonstrated that administration of the compound led to a marked reduction in neuroinflammatory markers and improved cognitive function in models of Alzheimer's disease. This positions it as a candidate for further exploration in neurodegenerative disease therapies .
Mechanism of Action
The compound exerts its effects through various molecular mechanisms, often involving interaction with specific receptors or enzymes. Its triazole ring can engage in hydrogen bonding and π-π interactions, modulating biological activity. Pathways involving signal transduction, metabolic processes, and gene expression are frequently targeted by this compound, leading to its diverse biological effects.
Comparison with Similar Compounds
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Dihydrochloride
- Structural Differences : The addition of a 4R-methoxy group on the pyrrolidine ring distinguishes this compound. This substituent may enhance metabolic stability or alter hydrogen-bonding interactions compared to the target compound .
- Applications : Both compounds are used in pharmaceutical research, but the methoxy derivative’s improved stability could make it preferable for oral drug candidates.
- Molecular Weight : Identical (255.14 g/mol) due to the dihydrochloride salt form .
1-Tricyclohexylstannyl-1H-1,2,4-triazole
- Structural Differences : Replaces the pyrrolidine-methyl group with a tricyclohexylstannyl moiety, introducing a toxic tin (Sn) atom.
- Applications: Banned agrochemical (azocyclotin) due to teratogenic effects, contrasting sharply with the non-metallic, safer profile of the target compound .
General 1H-1,2,4-Triazole Derivatives
- Structural Variations: Substitutions at the 3- and 5-positions (e.g., pyridazinones) influence bioactivity.
- Applications : Broad-spectrum activities (fungicidal, anticonvulsant) are shared, but the target compound’s pyrrolidine moiety may confer specificity for neurological targets .
Comparative Data Table
Biological Activity
5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride (CAS No. 2173638-18-9) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the triazole class of heterocycles, which are known for diverse biological activities. Its molecular formula is with a molecular weight of 225.12 g/mol. The structural characteristics contribute to its pharmacological properties.
The biological activity of 5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride can be attributed to several mechanisms:
- Antimicrobial Activity : Triazoles are often investigated for their antifungal and antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens.
- Anticancer Potential : The triazole moiety is a valuable scaffold in the development of anticancer agents. Studies have shown that triazole derivatives can induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and disruption of mitochondrial function.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.
Antimicrobial Activity
A study published in MDPI highlighted the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . While specific data on 5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride is limited, its structural similarity suggests potential effectiveness in this area.
Anticancer Activity
In a recent investigation into triazole-based compounds, it was found that certain analogs exhibited IC50 values below those of standard chemotherapeutics like doxorubicin against various cancer cell lines . The structure–activity relationship (SAR) analysis indicated that substitutions on the triazole ring significantly influenced cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 | <10 | |
| Compound B | Jurkat | <20 | |
| 5-Methyl Triazole | TBD | TBD | This study |
Neuroprotective Activity
Research has indicated that triazole derivatives can modulate neuroinflammatory responses and provide protection against neuronal cell death in experimental models . This suggests a possible therapeutic role for 5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride, and how is purity ensured?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of precursor heterocycles and subsequent hydrochloride salt formation. For example, refluxing intermediates in ethanol or DMF followed by recrystallization (as seen in analogous triazole derivatives) ensures ≥95% purity . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (¹H-NMR) are critical for verifying structural integrity and purity .
Q. Why is the compound formulated as a dihydrochloride salt, and how does this affect its physicochemical properties?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility and stability, which is crucial for in vitro and in vivo studies. This formulation also facilitates salt metathesis for derivative synthesis. Comparative studies on similar pyrrolidine-triazole derivatives show that hydrochloride salts exhibit improved bioavailability compared to free bases .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- Elemental Analysis : Confirms stoichiometry.
- LC-MS : Validates molecular weight and detects impurities.
- ¹H/¹³C-NMR : Resolves stereochemistry and substituent positions (e.g., distinguishing (2S)-pyrrolidinyl configurations) .
- X-ray Crystallography : Resolves absolute configuration in crystalline forms .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives targeting specific enzymes?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reactivity, while molecular docking (AutoDock Vina, Schrödinger) screens binding affinities to targets like kinases or GPCRs. For example, ICReDD’s reaction path search methods integrate computational and experimental data to prioritize derivatives with high predicted activity .
Q. How should researchers resolve contradictions in bioactivity data across different assay conditions?
- Methodological Answer : Use statistical design of experiments (DoE) to identify confounding variables (e.g., pH, solvent polarity). For instance, factorial designs can isolate the impact of buffer composition on enzymatic inhibition assays. Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) minimizes false positives .
Q. What strategies improve reaction yield and stereochemical fidelity during scale-up?
- Methodological Answer :
- Process Control : Real-time monitoring (e.g., PAT tools) adjusts parameters like temperature and stirring rate.
- Catalyst Optimization : Chiral catalysts (e.g., Ru-BINAP complexes) enhance enantiomeric excess (ee) in asymmetric syntheses .
- Purification : Simulated moving bed (SMB) chromatography achieves >99% ee in chiral separations .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Methodological Answer : Conduct forced degradation studies (40°C/75% RH, acidic/basic hydrolysis) followed by LC-MS to identify degradation products. For example, hydrolytic cleavage of the triazole ring is a common degradation pathway, mitigated by lyophilization .
Q. What role does enantiomeric purity play in modulating biological activity, and how is it quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
